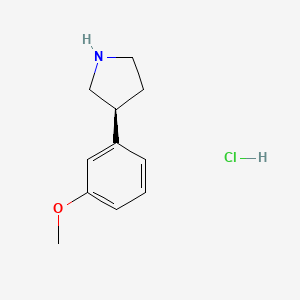
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both pyridine and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-bromopyridine, undergoes nitration to introduce a nitro group at the 2-position, forming 5-bromo-2-nitropyridine.
Triazole Ring Formation: The nitropyridine intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Reduction: 2-(5-Aminopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives.
科学的研究の応用
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(5-Bromopyridin-2-yl)acetic acid: Similar in structure but lacks the triazole ring.
2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of a carboxylic acid group.
(5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a nitro group and a triazole ring, which can impart distinct chemical and biological properties
特性
分子式 |
C8H4BrN5O4 |
|---|---|
分子量 |
314.05 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrN5O4/c9-4-1-2-5(10-3-4)13-11-6(8(15)16)7(12-13)14(17)18/h1-3H,(H,15,16) |
InChIキー |
YHMUSGXPWMDYJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


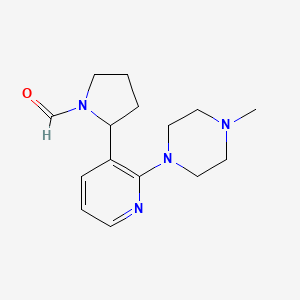
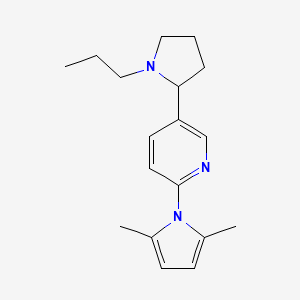
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)

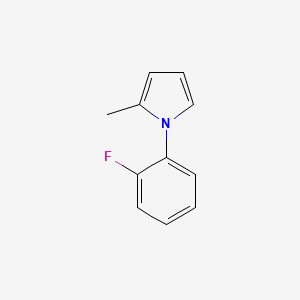


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
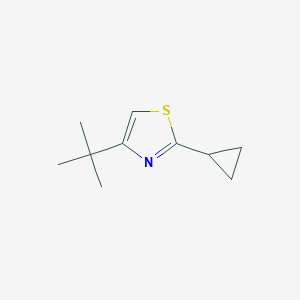
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
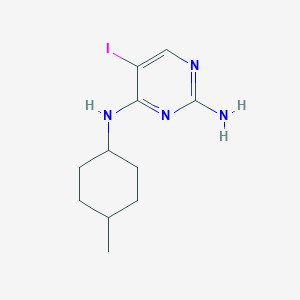
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
